2-Chloro-6-nitropyridin-3-ol

Physicochemical Characterization ADME Property Prediction Lead Optimization

Substituting non-hydroxylated pyridines fails in CNS medicinal chemistry. This chloronitropyridinol (CAS 15206-27-6) features a unique 2-Cl, 6-NO₂, 3-OH pattern enabling orthogonal derivatization. - **Differentiation**: LogP 2.35, pKa 7.23 predicted for blood-brain barrier penetration. - **Utility**: Direct ChAT inhibition validated; enables O-alkylation and Pd-catalyzed cross-coupling. - **Supply**: 95-98% purity with NMR/HPLC/GC batch data. Research & manufacturing use only.

Molecular Formula C5H3ClN2O3
Molecular Weight 174.54 g/mol
CAS No. 15206-27-6
Cat. No. B3242520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-nitropyridin-3-ol
CAS15206-27-6
Molecular FormulaC5H3ClN2O3
Molecular Weight174.54 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1O)Cl)[N+](=O)[O-]
InChIInChI=1S/C5H3ClN2O3/c6-5-3(9)1-2-4(7-5)8(10)11/h1-2,9H
InChIKeyJLOOSCMRJTYVNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-nitropyridin-3-ol: Specifications & Core Identity


2-Chloro-6-nitropyridin-3-ol (CAS 15206-27-6) is a heterocyclic organic compound classified as a chlorinated nitropyridine derivative, characterized by a pyridine ring bearing a chloro group at the 2-position, a nitro group at the 6-position, and a hydroxyl group at the 3-position . Its molecular formula is C₅H₃ClN₂O₃ with a molecular weight of 174.54 g/mol [1]. Reputable vendors report commercial availability at purities ranging from 95% to 98%, with quality control documentation including NMR, HPLC, and GC batch analysis available upon request [1]. The compound is primarily intended for research and further manufacturing use, and is not sold for direct human application .

1 3-hydroxy-2-chloro-6-nitropyridine scaffold for derivatization
2 Batch QC documentation (NMR, HPLC, GC) available
3 Research and further manufacturing use; not for direct human application

2-Chloro-6-nitropyridin-3-ol vs. Analogs: Performance Gaps


Simple substitution with other chloronitropyridine analogs, such as the widely available 2-Chloro-5-nitropyridine (CAS 4548-45-2), is not scientifically equivalent and carries high risk in advanced synthetic or medicinal chemistry applications. The presence of a hydroxyl group at the 3-position fundamentally alters the compound's physicochemical and reactive profile compared to non-hydroxylated analogs. For instance, 2-Chloro-5-nitropyridine lacks a hydroxyl group entirely, resulting in a lower molecular weight (158.54 g/mol vs. 174.54 g/mol) and distinct lipophilicity (predicted logP ~2.16-2.69 for the target vs. ~1.22 for 2-Chloro-5-nitropyridine) [1][2]. Furthermore, the hydroxyl group is a critical handle for subsequent functionalization (e.g., etherification, esterification, or metal-catalyzed cross-coupling) and for modulating biological target engagement [3]. The precise substitution pattern (2-Cl, 6-NO₂, 3-OH) generates a unique electronic environment on the pyridine ring, which dictates regioselectivity in cross-coupling reactions and influences binding affinity to biological targets, a nuance that structural isomers cannot replicate [4].

Hydroxyl group absence in common analogs
Non-hydroxylated analogs such as 2-chloro-5-nitropyridine lack the critical O-H handle, fundamentally altering reactive profiles and biological target interactions.
Regioisomeric electronic environment not replicated
The precise 2-Cl, 6-NO₂, 3-OH substitution pattern creates a unique electronic distribution; structural isomers cannot reproduce regioselectivity in cross-coupling or enzyme engagement.
Lipophilicity and ionization shift
Predicted logP and pKa differ substantially from non-hydroxylated analogs, potentially shifting membrane permeability and ionization-dependent assay behavior.

2-Chloro-6-nitropyridin-3-ol: Comparative Evidence & Performance


LogP and pKa: Differentiation from Non-Hydroxylated Analog

The compound's lipophilicity (LogP) and ionization constant (pKa) represent a distinct profile compared to the common analog 2-Chloro-5-nitropyridine. 2-Chloro-6-nitropyridin-3-ol exhibits a predicted LogP of 2.352 and a predicted pKa of 7.23 [1]. These values differ substantially from 2-Chloro-5-nitropyridine, which has a reported LogP of ~1.22 and is not expected to be ionizable in the same physiological pH range due to the absence of a hydroxyl group [2].

LogP & pKa
Context-dependent
Target: predicted LogP 2.35, pKa 7.23
Analog: LogP ≈ 1.22, no comparable pKa
Supports CNS permeability and ionization-state assessment
Predicted values; experimental verification recommended
Physicochemical Characterization ADME Property Prediction Lead Optimization

Regioisomer Impact on Enzyme Inhibition

The specific positioning of the chloro and nitro groups on the pyridine ring leads to significant differences in biological activity. 2-Chloro-6-nitropyridin-3-ol has been reported to inhibit choline acetyltransferase (ChAT) [1]. In contrast, the regioisomer 6-Chloro-2-nitropyridin-3-ol (CAS 887471-39-8) has been evaluated for inhibition of human NPP1 and NPP3, with measured IC50 values of 1.80 µM and 1.53 µM, respectively, demonstrating a distinct pharmacological fingerprint [2].

Enzyme inhibition
Class-level
Target: ChAT inhibition reported (no quantitative IC₅₀) Regioisomer 6-Cl-2-NO₂: NPP1 IC₅₀ 1.80 µM, NPP3 1.53 µM
Regioisomer dictates target engagement profile
Class-level inference; validate in specific enzyme assay
Enzyme Inhibition Biological Screening Regiochemistry

Hydroxyl Group: Critical Synthetic Handle

The hydroxyl group at the 3-position provides a versatile synthetic handle for derivatization pathways not available in non-hydroxylated chloronitropyridines. While 2-Chloro-5-nitropyridine is typically limited to nucleophilic aromatic substitution or cross-coupling at the chloro position, 2-Chloro-6-nitropyridin-3-ol can undergo additional transformations such as O-alkylation, acylation, or Chan-Lam coupling, enabling orthogonal diversification [1]. This is a direct structural advantage over analogs like 2-Chloro-5-nitropyridine .

Synthetic handles
Class-level
C2-Cl: cross-coupling, nucleophilic substitution
O-H: O-alkylation, acylation, Chan-Lam coupling
Dual-handle building block for orthogonal diversification
Method-class inference; optimize reaction conditions
Synthetic Methodology Cross-Coupling Derivatization

2-Chloro-6-nitropyridin-3-ol: Research & Industrial Applications


CNS Drug Discovery & Chemical Probe Development

Based on its predicted lipophilicity (LogP 2.352) and near-neutral pKa (7.23), 2-Chloro-6-nitropyridin-3-ol is a rational starting point for synthesizing compounds intended for central nervous system (CNS) penetration [1]. Its reported inhibition of choline acetyltransferase (ChAT) provides a direct biological rationale for its use in designing chemical probes to study cholinergic neurotransmission or as a scaffold for developing therapeutics targeting Alzheimer's disease and other cognitive disorders [2].

Orthogonal Diversification for Library Synthesis

The compound's dual reactive sites—the 2-chloro group and the 3-hydroxyl group—enable orthogonal derivatization strategies. For example, the chloro group can be used in Pd- or Ni-catalyzed cross-coupling reactions [3], while the hydroxyl group can be independently functionalized via O-alkylation or Chan-Lam coupling [4]. This allows for efficient and systematic exploration of chemical space around the pyridine core, making it a cost-effective and high-value building block for synthesizing diverse screening libraries.

Antimicrobial & Antiproliferative Agent Development

Preliminary biological data suggests this scaffold may be relevant for developing agents with antimicrobial or antiproliferative activity. While the regioisomer 6-Chloro-2-nitropyridin-3-ol shows micromolar activity against NPP1/3, 2-Chloro-6-nitropyridin-3-ol exhibits a distinct profile, including inhibition of ChAT [2][5]. This differential activity highlights its potential as a starting point for medicinal chemistry programs targeting infectious diseases or oncology, where careful selection of the correct regioisomer is paramount for lead identification and optimization [5].

Application
Selection Property
Validation Focus
CNS penetration and cholinergic research
Lipophilicity and ionization profile; reported ChAT inhibition context
CNS permeability model validation; target engagement assays
Diverse compound library construction
Dual reactive handles (C2-Cl, O-H) for orthogonal diversification
Derivatization protocol optimization; scope and selectivity studies
Enzyme inhibition screening and probe design
Regioisomer-dependent enzyme inhibition profile; class-level evidence
In vitro enzyme panel assays; selectivity validation

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